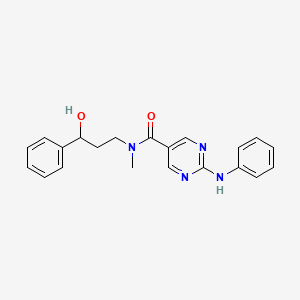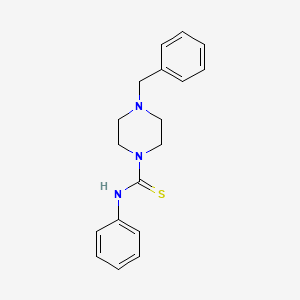![molecular formula C21H28N2O2 B5643901 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5643901.png)
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanes and related compounds typically involves multistep chemical reactions that carefully construct the spirocyclic framework. For example, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations at the 8 position, indicating the versatility and complexity of synthesizing such compounds (Caroon et al., 1981). Similar synthetic strategies could be applied to the target compound, emphasizing the need for precise control over reaction conditions and the strategic introduction of functional groups.
Molecular Structure Analysis
The molecular structure of diazaspirodecanes is crucial in determining their reactivity and potential applications. For instance, Wang et al. (2011) detailed the crystal structure of a related 1-oxaspiro compound, highlighting the importance of conformational analysis and the arrangement of functional groups within the spiro framework (Wang et al., 2011). Such structural insights are invaluable for understanding the chemical behavior of "2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one" and predicting its interactions with other molecules.
Chemical Reactions and Properties
Diazaspirodecanes undergo various chemical reactions, reflecting their diverse chemical properties. The reactivity is often influenced by the presence of nitrogen atoms and the spiro linkage. For example, Thanusu et al. (2012) explored the synthesis of novel diazaspirodecanes under green chemistry conditions, showcasing the compound's potential for engaging in environmentally friendly chemical transformations (Thanusu et al., 2012).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-7-propan-2-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15(2)23-11-4-9-21(20(23)25)10-12-22(14-21)19(24)18-8-7-16-5-3-6-17(16)13-18/h7-8,13,15H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUMDONQYQDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)

![ethyl {[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}acetate](/img/structure/B5643864.png)

![4-{1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5643870.png)
![2-{2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-morpholin-4-ylpyrimidin-5-yl}-2-methylpropanoic acid](/img/structure/B5643874.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5643877.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-(4-methoxyphenyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5643880.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5643885.png)

![5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5643894.png)
![4-{1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5643907.png)